Fluparoxan

Description

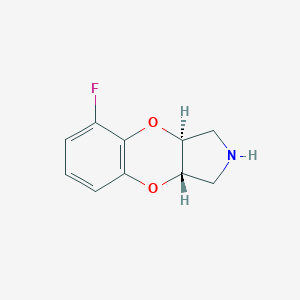

Structure

3D Structure

Propriétés

Numéro CAS |

105182-45-4 |

|---|---|

Formule moléculaire |

C10H10FNO2 |

Poids moléculaire |

195.19 g/mol |

Nom IUPAC |

(3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole |

InChI |

InChI=1S/C10H10FNO2/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7/h1-3,8-9,12H,4-5H2/t8-,9-/m0/s1 |

Clé InChI |

XSOUHEXVEOQRKJ-IUCAKERBSA-N |

SMILES isomérique |

C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F |

SMILES canonique |

C1C2C(CN1)OC3=C(O2)C=CC=C3F |

Autres numéros CAS |

105182-45-4 |

Synonymes |

fluparoxan fluparoxan hydrochloride, hemihydrate GR 50360 GR 50360A GR-50360 GR-50360A |

Origine du produit |

United States |

Foundational & Exploratory

Fluparoxan: A Technical Guide to its α2-Adrenoceptor Antagonist Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Fluparoxan is a competitive antagonist of α2-adrenoceptors. Its pharmacological profile is characterized by a high affinity for α2-adrenoceptors and significantly lower affinity for α1-adrenoceptors and other neurotransmitter receptors. This selectivity is crucial for its potential therapeutic effects and for minimizing off-target side effects. Understanding the nuances of its interaction with different adrenoceptor subtypes is essential for elucidating its mechanism of action and guiding further research.

Quantitative Selectivity Profile of this compound

The following tables summarize the available quantitative data on the binding affinity and functional antagonism of this compound at various receptors.

Table 1: Functional Antagonist Potency of this compound at Adrenoceptors

| Receptor | Preparation | Agonist | Potency (pKB) | Selectivity (α2:α1) | Reference |

| α2-Adrenoceptor | Rat isolated, field-stimulated vas deferens | UK-14304 | 7.87 | >2500 | [1][2] |

| α2-Adrenoceptor | Guinea-pig isolated, field-stimulated ileum | UK-14304 | 7.89 | >2500 | [1][2] |

| α1-Adrenoceptor | Rat isolated anococcygeus muscle | Phenylephrine | 4.45 | [1][2] |

Table 2: Binding Affinity of this compound at Serotonin Receptors

| Receptor | Preparation | Potency (pIC50/pKi) | Reference |

| 5-HT1A | Rat brain | pIC50 = 5.9 | [1][2] |

| 5-HT1B | Rat brain | pKi = 5.5 | [1][2] |

Note: Specific Ki values for this compound at the individual human α2A, α2B, and α2C adrenoceptor subtypes are not available in the reviewed literature.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the selectivity of α2-adrenoceptor antagonists like this compound.

Radioligand Binding Assay for α2-Adrenoceptor Subtypes

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., this compound) for the human α2A, α2B, and α2C adrenoceptor subtypes.

Objective: To quantify the binding affinity of an unlabeled antagonist to specific α2-adrenoceptor subtypes expressed in a recombinant cell line.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the human α2A, α2B, or α2C adrenoceptor.

-

Radioligand: [3H]Rauwolscine (a non-selective α2-adrenoceptor antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: Phentolamine (B1677648) or another high-affinity, non-selective α2-antagonist at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.

-

Cell Scraper and Homogenizer.

-

Centrifuge.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Culture CHO cells expressing the desired α2-adrenoceptor subtype to confluence.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Harvest the cells by scraping and suspend them in ice-cold assay buffer.

-

Homogenize the cell suspension using a Polytron homogenizer.

-

Centrifuge the homogenate at 4°C (e.g., 40,000 x g for 20 minutes).

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well microplate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of [3H]Rauwolscine (typically at a concentration close to its Kd).

-

Increasing concentrations of the unlabeled test compound (this compound).

-

For determining non-specific binding, add a high concentration of phentolamine instead of the test compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

References

Unveiling the Pharmacokinetic Profile of Fluparoxan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluparoxan (formerly GR 50360) is a potent and selective α2-adrenoceptor antagonist that has been investigated for its potential as an antidepressant.[1][2] A critical aspect of its development and therapeutic application lies in understanding its pharmacokinetic profile — how the body absorbs, distributes, metabolizes, and excretes the drug. This technical guide synthesizes the available information on the pharmacokinetics and bioavailability of this compound, providing a resource for researchers and drug development professionals. While specific quantitative data from dedicated pharmacokinetic studies are not extensively available in the public domain, this guide presents the existing qualitative information and outlines the general experimental methodologies and principles relevant to the study of a compound like this compound. One review has noted its "excellent oral pharmacokinetics and central α2-adrenoceptor antagonist activity in man".[3]

Pharmacokinetic Properties of this compound

To provide a framework for understanding and comparing potential pharmacokinetic data for this compound, the following tables are presented. These tables are based on typical parameters measured in pharmacokinetic studies and are currently populated with placeholders to be filled as data becomes available.

Table 1: Preclinical Pharmacokinetic Parameters of this compound (Illustrative)

| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) |

| Mouse | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Rat | Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Human Pharmacokinetic Parameters of this compound (Illustrative)

| Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) |

| Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic evaluation of this compound are not explicitly described in the available literature. However, based on standard practices in preclinical and clinical pharmacology, the following methodologies would be employed.

Preclinical In Vivo Pharmacokinetic Study (Illustrative Protocol)

Objective: To determine the pharmacokinetic profile of this compound in a rodent model (e.g., Sprague-Dawley rats) after oral and intravenous administration.

Animals: Male and female Sprague-Dawley rats (8-10 weeks old, 250-300g). Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. Animals are fasted overnight before dosing.

Drug Formulation and Administration:

-

Oral (PO): this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) and administered via oral gavage at a specific dose.

-

Intravenous (IV): this compound is dissolved in a sterile, biocompatible solvent (e.g., saline with a co-solvent if necessary) and administered as a bolus injection into the tail vein.

Blood Sampling:

-

Blood samples (approximately 0.2 mL) are collected from the tail vein or via a cannulated vessel at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma.

-

Plasma samples are stored at -80°C until analysis.

Sample Analysis:

-

Plasma concentrations of this compound are determined using a validated bioanalytical method, typically High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) for high sensitivity and specificity.

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, and volume of distribution) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.

-

Oral bioavailability is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100%.

Bioanalytical Method for this compound Quantification (Illustrative)

Principle: A robust and sensitive method for quantifying this compound in plasma is crucial for accurate pharmacokinetic analysis. An HPLC-MS/MS method would be the standard choice.

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of plasma, add an internal standard (a structurally similar compound not present in the sample).

-

Perform protein precipitation by adding a solvent like acetonitrile (B52724).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC system.

HPLC-MS/MS Conditions:

-

HPLC System: A system capable of gradient elution.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored for quantification.

Validation: The method would be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.

Metabolism of this compound

The specific metabolic pathways of this compound have not been detailed in the available literature. Generally, drug metabolism involves two phases of enzymatic reactions, primarily in the liver, designed to convert lipophilic compounds into more water-soluble metabolites for easier excretion.

-

Phase I Metabolism: Typically involves oxidation, reduction, or hydrolysis reactions, often mediated by the cytochrome P450 (CYP) enzyme system. These reactions introduce or unmask functional groups.

-

Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, or glutathione. This further increases water solubility.

Conclusion

This compound has been described as having favorable oral pharmacokinetic properties, a crucial characteristic for a centrally acting agent. However, a detailed, quantitative understanding of its absorption, distribution, metabolism, and excretion remains to be fully elucidated in the public domain. The experimental protocols and principles outlined in this guide provide a foundational framework for conducting and interpreting the necessary studies to thoroughly characterize the pharmacokinetic profile of this compound. Further research is warranted to generate the specific data required to inform its potential clinical use and to fully understand its disposition in both preclinical models and human subjects.

References

- 1. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Comprehensive Review of its Discovery, Adrenergic and CNS Activity and Treatment of Cognitive Dysfunction in Central Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Effects of Fluparoxan on Noradrenaline and Dopamine Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluparoxan is a potent and selective α2-adrenoceptor antagonist that has been investigated for its potential as an antidepressant. Its primary mechanism of action involves the blockade of presynaptic α2-adrenoceptors, leading to an increase in the release of noradrenaline and dopamine (B1211576) in various brain regions. This technical guide provides a comprehensive overview of the neurochemical effects of this compound, with a focus on its impact on noradrenaline and dopamine levels. It includes a summary of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

Noradrenergic and dopaminergic systems play crucial roles in regulating mood, cognition, and arousal. Dysregulation of these neurotransmitter systems is implicated in the pathophysiology of several psychiatric and neurological disorders, including depression. This compound (GR50360) emerged as a promising therapeutic agent due to its high affinity and selectivity for α2-adrenoceptors over α1-adrenoceptors and other neurotransmitter receptors.[1][2] By blocking the presynaptic α2-autoreceptors, this compound disinhibits noradrenergic neurons, resulting in enhanced noradrenaline release. This increase in synaptic noradrenaline can subsequently influence the activity of the dopaminergic system, leading to elevated dopamine levels, particularly in the prefrontal cortex.[3][4] This guide will delve into the quantitative effects of this compound, the methodologies used to ascertain these effects, and the molecular pathways it modulates.

Core Mechanism of Action: α2-Adrenoceptor Antagonism

Presynaptic α2-adrenoceptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein (Gi).[5] When activated by noradrenaline, these receptors initiate a signaling cascade that inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent inhibition of voltage-gated calcium channels. This cascade ultimately reduces the release of noradrenaline from the presynaptic terminal, serving as a negative feedback mechanism.[5][6]

This compound acts as a competitive antagonist at these α2-adrenoceptors. By binding to the receptor without activating it, this compound prevents noradrenaline from exerting its inhibitory effect. This disinhibition leads to a sustained increase in the firing rate of noradrenergic neurons and a subsequent rise in the extracellular concentration of noradrenaline.[7]

Signaling Pathway of α2-Adrenoceptor Antagonism by this compound

Caption: this compound blocks presynaptic α2-adrenoceptors, preventing Gi-protein activation and subsequent inhibition of adenylyl cyclase, leading to increased noradrenaline release.

Quantitative Effects on Noradrenaline and Dopamine Levels

Effects on Noradrenaline Levels

The administration of α2-adrenoceptor antagonists consistently leads to a significant and dose-dependent increase in extracellular noradrenaline levels in various brain regions, including the frontal cortex and hypothalamus.

| α2-Adrenoceptor Antagonist | Dose/Concentration | Brain Region | Species | % Increase in Noradrenaline (Mean ± SEM) | Reference |

| Idazoxan (B1206943) | 10 µM (local infusion) | Medial Prefrontal Cortex | Rat | Not specified, but significant increase | [3] |

| Rauwolscine | 1 µmol/l | Human Renal Artery | Human | Not specified, but enhanced outflow | [8] |

| Yohimbine | 5 mg/kg i.p. | Hypothalamus | Rat | ~250% | [6] |

Note: This table includes data for other α2-adrenoceptor antagonists to illustrate the expected effects of this compound.

Effects on Dopamine Levels

The increase in noradrenaline in the prefrontal cortex can subsequently enhance dopamine release. This is thought to occur through the interaction of noradrenaline with α1-adrenoceptors on dopaminergic terminals or through the uptake of dopamine by noradrenaline transporters.[4]

| α2-Adrenoceptor Antagonist | Dose/Concentration | Brain Region | Species | % Increase in Dopamine (Mean ± SEM) | Reference |

| Idazoxan | i.p. injection | Prefrontal Cortex | Rat | Significant increase | [9] |

| Carbachol (in Locus Coeruleus) | 100 µM | Medial Prefrontal Cortex | Rat | Stimulated release | [3] |

Note: This table includes data for other compounds that indirectly or directly affect dopamine release via noradrenergic pathways to illustrate the expected downstream effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and similar compounds.

In Vivo Microdialysis for Neurotransmitter Measurement

This technique allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals.

Experimental Workflow for In Vivo Microdialysis

References

- 1. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The noradrenaline-dopamine interaction in the rat medial prefrontal cortex studied by multi-probe microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. The mechanism of action of alpha 2 adrenoceptor blockers as revealed by effects on open field locomotion and escape reactions in the shuttle-box - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha 2-adrenoceptor activation inhibits noradrenaline release in human and rabbit isolated renal arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The K+-induced increases in noradrenaline and dopamine release are accompanied by reductions in the release of their intraneuronal metabolites from the rat anterior hypothalamus. An in vivo brain microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluparoxan (GR50360A): A Technical Deep-Dive into its Discovery and Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluparoxan (developmental code name GR50360A) is a potent and highly selective α2-adrenoceptor antagonist developed by Glaxo in the early 1980s.[1] This technical guide provides a comprehensive overview of the discovery and development history of this compound, from its chemical synthesis and structure-activity relationship (SAR) studies to its preclinical pharmacology and clinical evaluation as a potential antidepressant. The document details the experimental methodologies employed to characterize its mechanism of action, binding affinity, selectivity, and in vivo efficacy. Quantitative data are presented in structured tables for clarity, and key physiological pathways and experimental workflows are illustrated using diagrams. Though its development was ultimately discontinued (B1498344) due to a lack of clear clinical advantage, the story of this compound offers valuable insights into the rational design and evaluation of selective α2-adrenoceptor antagonists.

Introduction

The monoamine hypothesis of depression has long implicated norepinephrine (B1679862) (NE) in the pathophysiology of the disorder. α2-adrenoceptors, located presynaptically on noradrenergic neurons, function as autoreceptors that inhibit the release of NE. The blockade of these receptors, therefore, represents a logical therapeutic strategy to increase synaptic NE levels and potentially elicit an antidepressant effect. This compound was developed with this rationale, aiming for high selectivity for α2-adrenoceptors over α1-adrenoceptors to minimize side effects such as hypotension.

Discovery and Synthesis

This compound belongs to a novel series of tetrahydrobenzodioxinopyrroles. Its chemical name is (±)-(trans)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1][2]benzodioxino[2,3-c]pyrrole hydrochloride hemihydrate. The synthesis of this compound and its analogues was designed to explore the structure-activity relationships within this chemical class to identify potent and selective α2-adrenoceptor antagonists.

Chemical Synthesis

A convergent synthetic approach was developed for the preparation of the tetrahydrobenzodioxinopyrrole core and its analogues, including the specific enantiomers. This allowed for a systematic investigation of the impact of substituents on the aromatic ring and the stereochemistry of the molecule on its pharmacological activity. The 5-fluoro substituted analogue, this compound, emerged as a compound of particular interest from these studies.

In Vitro Pharmacology

Receptor Binding Affinity and Selectivity

This compound is a potent α2-adrenoceptor antagonist with a pKB of 7.9.[1] Its selectivity for the α2-adrenoceptor over the α1-adrenoceptor is a key feature, with a selectivity ratio of over 2,630-fold.[1] This high selectivity was a significant improvement over earlier α2-antagonists and was intended to reduce the incidence of cardiovascular side effects.

| Parameter | Value | Assay | Reference |

| α2-Adrenoceptor Affinity (pKB) | 7.9 | Functional antagonism in rat isolated vas deferens | [1] |

| α1-Adrenoceptor Affinity (pKB) | 4.45 | Functional antagonism in rat isolated anococcygeus muscle | |

| α2:α1 Selectivity Ratio | >2,630 | Calculated from pKB values | [1] |

| 5-HT1A Affinity (pIC50) | 5.9 | Radioligand binding in rat brain | |

| 5-HT1B Affinity (pKi) | 5.5 | Radioligand binding in rat brain |

Table 1: In Vitro Receptor Affinity and Selectivity of this compound

Functional Antagonism

In functional assays, this compound was shown to be a reversible competitive antagonist of the α2-adrenoceptor agonist UK-14304. These experiments were conducted in isolated tissue preparations, including the rat isolated, field-stimulated vas deferens and the guinea-pig isolated, field-stimulated ileum, yielding pKB values of 7.87 and 7.89, respectively.

In Vivo Pharmacology

This compound demonstrated potent central α2-adrenoceptor antagonist activity in several animal species following oral administration.

Antagonism of Clonidine- and UK-14304-Induced Effects

In conscious mice, this compound effectively prevented clonidine-induced hypothermia and antinociception at doses ranging from 0.2 to 3.0 mg/kg orally. In rats, it antagonized UK-14304-induced hypothermia and impairment of rotarod performance. In dogs, orally administered this compound prevented sedation and bradycardia induced by UK-14304 in a dose-related manner.

| Animal Model | Assay | Agonist | This compound ED50 (p.o.) | This compound ED50 (i.v.) | Reference |

| Rat | Hypothermia | UK-14304 | 1.4 mg/kg | 0.5 mg/kg | |

| Rat | Rotarod Impairment | UK-14304 | 1.1 mg/kg | 1.3 mg/kg |

Table 2: In Vivo Efficacy of this compound in Animal Models

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability.

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 85% (from tablet) | Human | [1] |

| Elimination Half-life | 6 hours | Human | [1] |

| Metabolism | >90% excreted as sulphamic acid and carbamoyl (B1232498) glucuronide conjugates | Human | [1] |

| Excretion | Renal | Human | [1] |

Table 3: Pharmacokinetic Parameters of this compound in Humans

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the blockade of presynaptic α2-adrenoceptors on noradrenergic neurons. This action inhibits the negative feedback mechanism that normally limits norepinephrine release, leading to an increased concentration of norepinephrine in the synaptic cleft. This increase in synaptic norepinephrine is believed to be the basis for its potential antidepressant effects.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

Radioligand binding assays were crucial for determining the affinity and selectivity of this compound for α2-adrenoceptors. A typical protocol involves:

-

Membrane Preparation: Isolation of cell membranes expressing the target receptor (e.g., from rat brain tissue or transfected cell lines).

-

Incubation: Incubation of the membrane preparation with a radiolabeled ligand (e.g., [3H]-yohimbine for α2-receptors) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: Separation of bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculation of IC50 values (the concentration of the drug that inhibits 50% of specific radioligand binding) and subsequent conversion to Ki values.

Isolated Tissue Functional Assay (e.g., Rat Vas Deferens)

This assay assesses the functional antagonism of α2-adrenoceptors.

-

Tissue Preparation: A segment of the rat vas deferens is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Stimulation: The nerve terminals within the tissue are electrically stimulated to elicit contractile responses, which are partially mediated by norepinephrine release.

-

Agonist Response: A cumulative concentration-response curve is generated for an α2-adrenoceptor agonist (e.g., UK-14304), which inhibits the contractile response.

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound.

-

Shift in Agonist Response: A second cumulative concentration-response curve for the agonist is generated in the presence of this compound. A parallel rightward shift in the curve indicates competitive antagonism.

-

Data Analysis: The Schild equation is used to calculate the pA2 or pKB value, representing the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist concentration-response curve.

Drug Development Workflow

The development of this compound likely followed a conventional drug discovery and development pipeline for antidepressants.

Clinical Development and Discontinuation

This compound entered clinical trials as a potential antidepressant. In human studies, it was shown to possess central α2-adrenoceptor antagonist activity after oral administration, significantly attenuating most of the effects of the α2-agonist clonidine. However, its development was discontinued when the compound failed to demonstrate a clear clinical advantage over existing antidepressant therapies.

Conclusion

This compound (GR50360A) represents a well-characterized, potent, and selective α2-adrenoceptor antagonist. Its development was a testament to the principles of rational drug design, aiming to improve upon existing therapies by enhancing selectivity and minimizing side effects. While it did not ultimately reach the market, the extensive preclinical and early clinical research conducted on this compound has contributed significantly to the understanding of the role of α2-adrenoceptors in the central nervous system and the therapeutic potential of their modulation. The data and methodologies outlined in this guide provide a valuable case study for researchers and professionals in the field of drug discovery and development.

References

Fluparoxan's Potential in Mitigating Cognitive Dysfunction in Alzheimer's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical evidence for fluparoxan as a potential therapeutic agent for cognitive dysfunction in Alzheimer's disease (AD). It consolidates quantitative data from key studies, details experimental methodologies, and visualizes the underlying signaling pathways.

Executive Summary

Alzheimer's disease is characterized by progressive cognitive decline, with early pathological changes including the degeneration of the locus coeruleus and a subsequent reduction in central noradrenaline levels. This compound, a selective α2-adrenoceptor antagonist, enhances noradrenergic neurotransmission by blocking the presynaptic autoreceptors that inhibit noradrenaline release. This guide summarizes a key preclinical study investigating the chronic administration of this compound in a transgenic mouse model of AD, the APP/PS1 mouse. The findings suggest that this compound can prevent age-related deficits in spatial working memory without altering the underlying amyloid-β (Aβ) plaque pathology or associated astrocytosis. This indicates a symptomatic benefit on cognitive function, likely mediated by the restoration of noradrenergic signaling.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Scullion et al. (2011), which evaluated the effects of chronic this compound treatment (1 mg/kg/day from 4 to 8 months of age) in APP/PS1 transgenic mice and their wild-type littermates.

Table 1: Effects of this compound on Cognitive Performance

| Behavioral Test | Age (Months) | Animal Group | Treatment | Performance Outcome |

| Spontaneous Alternation Task | 8 | APP/PS1 | Vehicle | Significant impairment in spatial working memory |

| 8 | APP/PS1 | This compound | Prevention of spatial working memory deficits | |

| Morris Water Maze | 8 | APP/PS1 | Vehicle | Deficits in spatial reference memory |

| 8 | APP/PS1 | This compound | No significant improvement in spatial reference memory |

Table 2: Effects of this compound on Neuropathology

| Neuropathological Marker | Brain Region | Animal Group | Treatment | Outcome |

| Aβ Plaque Load | Cortex & Hippocampus | APP/PS1 | Vehicle | Age-dependent increase |

| Cortex & Hippocampus | APP/PS1 | This compound | No significant difference compared to vehicle | |

| Astrocytosis (GFAP) | Cortex & Hippocampus | APP/PS1 | Vehicle | Age-dependent increase |

| Cortex & Hippocampus | APP/PS1 | This compound | No significant difference compared to vehicle |

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is the antagonism of α2-adrenergic receptors, which are predominantly located presynaptically on noradrenergic neurons. By blocking these autoreceptors, this compound disinhibits the neuron, leading to an increased release of noradrenaline into the synaptic cleft. This elevated noradrenaline can then act on postsynaptic α1 and β-adrenergic receptors, initiating downstream signaling cascades crucial for cognitive processes.

This compound's mechanism of action leading to enhanced synaptic plasticity.

Experimental Protocols

This section details the methodologies employed in the key preclinical study.

Animal Model and Drug Administration

-

Animal Model: Male TASTPM (APP/PS1) transgenic mice and wild-type C57BL/6J littermates were used.[1] These mice overexpress a chimeric mouse/human amyloid precursor protein (APP) with the Swedish mutation and a mutant human presenilin 1 (PS1).[1]

-

Drug Administration: this compound was administered at a dose of 1 mg/kg/day via the drinking water.[1] Treatment was initiated at 4 months of age and continued until 8 months of age.[1]

Behavioral Assays

Experimental workflow for the preclinical study of this compound.

Spontaneous Alternation Task (Spatial Working Memory)

-

Apparatus: A T-maze with a start arm and two identical goal arms.

-

Procedure:

-

The mouse is placed in the start arm and allowed to choose one of the goal arms.

-

After the choice, the mouse is returned to the start arm for a brief inter-trial interval.

-

A second trial is initiated, and the choice of goal arm is recorded.

-

An "alternation" is scored if the mouse chooses the previously unvisited arm.

-

-

Data Analysis: The percentage of alternation is calculated. A higher percentage indicates better spatial working memory.

Morris Water Maze (Spatial Reference Memory)

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase: Mice undergo multiple trials per day for several consecutive days to learn the location of the hidden platform using the distal visual cues. The starting position is varied for each trial.

-

Probe Trial: The platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

-

-

Data Analysis: Key metrics include escape latency (time to find the platform) during acquisition, and time spent in the target quadrant and the number of platform location crosses during the probe trial.

Neuropathological Analysis

Immunohistochemistry for Aβ Plaques and Astrocytosis

-

Tissue Preparation: At the end of the study, mice are euthanized, and their brains are collected, fixed (e.g., in 4% paraformaldehyde), and sectioned.

-

Staining:

-

Aβ Plaques: Brain sections are incubated with a primary antibody specific for amyloid-β (e.g., 6E10 or 4G8).

-

Astrocytosis: Sections are stained with a primary antibody against Glial Fibrillary Acidic Protein (GFAP), a marker for reactive astrocytes.

-

-

Detection and Quantification: A secondary antibody conjugated to a fluorescent or chromogenic reporter is used for visualization. The plaque load and GFAP immunoreactivity are quantified using image analysis software.

Conclusion and Future Directions

The preclinical evidence presented suggests that this compound holds promise for the symptomatic treatment of cognitive deficits in Alzheimer's disease.[1] Its ability to improve spatial working memory, a cognitive domain significantly impacted in AD, through the enhancement of noradrenergic neurotransmission, provides a compelling rationale for further investigation.[1] Notably, the lack of effect on Aβ plaque burden and astrocytosis indicates that this compound's benefits are likely independent of modifying the core amyloid pathology.[1]

Future research should focus on:

-

Investigating the effects of this compound on other cognitive domains and in different AD models.

-

Exploring the impact of this compound on synaptic plasticity markers and neuroinflammation.

-

Conducting dose-response studies to optimize its therapeutic window.

-

Ultimately, well-designed clinical trials are necessary to determine the efficacy and safety of this compound in human AD patients.

This technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge on this compound for cognitive dysfunction in Alzheimer's models and to inform the design of future studies.

References

Whitepaper: Fluparoxan - A Novel α2-Adrenoceptor Antagonist for the Treatment of Cognitive and Negative Symptoms in Schizophrenia

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics are effective against positive symptoms, there remains a significant unmet medical need for treating the debilitating negative and cognitive deficits. This whitepaper explores the therapeutic potential of fluparoxan, a potent and highly selective α2-adrenoceptor antagonist, as a novel adjunctive therapy for schizophrenia. By blocking presynaptic α2-adrenergic autoreceptors, this compound enhances the release of norepinephrine (B1679862), dopamine (B1211576), and acetylcholine (B1216132) in key brain regions.[1][2] This mechanism holds promise for ameliorating the cognitive dysfunction and negative symptoms associated with prefrontal cortex hypo-dopaminergia.[3][4] This document provides an in-depth review of this compound's pharmacological profile, preclinical evidence, and the scientific rationale for its application in schizophrenia, supported by quantitative data, experimental methodologies, and pathway diagrams.

Introduction

The management of schizophrenia remains a significant challenge in modern psychiatry. First and second-generation antipsychotics primarily act by antagonizing dopamine D2 receptors, a mechanism that is effective in mitigating positive symptoms like hallucinations and delusions.[5][6] However, these medications offer limited efficacy against negative symptoms (e.g., avolition, anhedonia) and cognitive impairment (e.g., deficits in working memory and executive function).[7][8] These latter symptom domains are major predictors of poor functional outcomes for patients.

The dopamine hypothesis of schizophrenia has evolved to suggest that while positive symptoms may arise from hyperactive mesolimbic dopamine signaling, negative and cognitive symptoms could be linked to a deficit in dopaminergic activity in the prefrontal cortex (PFC).[3][6] This has spurred research into novel therapeutic strategies that can selectively enhance PFC dopamine levels. One such strategy is the modulation of the noradrenergic system via the antagonism of α2-adrenoceptors.[3][4] this compound (GR50360A) is a highly selective α2-adrenoceptor antagonist that has demonstrated the ability to increase cortical levels of dopamine and other neurotransmitters, positioning it as a promising candidate for addressing the unmet needs in schizophrenia treatment.[1][9]

This compound: Pharmacological Profile

Mechanism of Action

This compound exerts its primary effect as a competitive antagonist at α2-adrenergic receptors.[10][11] These receptors are predominantly located presynaptically on noradrenergic neurons, where they function as autoreceptors that inhibit the release of norepinephrine (NE) in a negative feedback loop. By blocking these autoreceptors, this compound disinhibits the neuron, leading to a significant increase in synaptic NE concentrations.[12] This surge in NE can, in turn, stimulate other neurotransmitter systems. Notably, the increased noradrenergic tone is believed to facilitate the release of both dopamine (DA) and acetylcholine (ACh) in cortical regions, which are crucial for cognitive processes.[1][2][9]

Receptor Binding and Selectivity Profile

This compound is distinguished by its high potency and remarkable selectivity for the α2-adrenoceptor over the α1-adrenoceptor and other neurotransmitter receptors.[10][12] This high selectivity minimizes the risk of off-target effects commonly associated with less selective agents, such as orthostatic hypotension (α1-blockade) or anticholinergic side effects.[12] Unlike other α2-antagonists such as idazoxan (B1206943), this compound does not antagonize imidazoline (B1206853) receptors, further refining its specific pharmacological profile.[12]

Table 1: Receptor Binding and Functional Antagonism Profile of this compound

| Target Receptor | Parameter | Value | Species/Tissue | Reference |

|---|---|---|---|---|

| α2-Adrenoceptor | pKB | 7.9 | - | [12] |

| pKB | 7.87 | Rat Vas Deferens | [10][11][13] | |

| pKB | 7.89 | Guinea-Pig Ileum | [10][11][13] | |

| α1-Adrenoceptor | pKB | 4.45 | Rat Anococcygeus Muscle | [10][11][13] |

| Selectivity Ratio | α2 : α1 | >2500 | - | [10][11][13] |

| 5-HT1A | pIC50 | 5.9 | Rat Brain | [10][11][13] |

| 5-HT1B | pKi | 5.5 | Rat Brain |[10][11][13] |

Pharmacokinetics

This compound demonstrates excellent oral bioavailability (100% in rats) and readily crosses the blood-brain barrier to engage its central targets.[12] It has a long duration of action and is cleared primarily through metabolic processes, with metabolites excreted mainly via urine.[12]

Rationale for Use in Schizophrenia

Modulating the "Hypofrontal" State

The therapeutic rationale for this compound in schizophrenia is directly linked to the "hypofrontality" hypothesis, which posits that negative and cognitive symptoms stem from reduced dopaminergic transmission in the prefrontal cortex.[3] Animal models have shown that α2-adrenoceptor antagonists can specifically increase the efflux of dopamine in the frontal cortex.[3][14] This targeted neurochemical effect is precisely what is needed to address the symptomatology that current D2 antagonists fail to treat and may even exacerbate.

Logical Framework for Therapeutic Application

A meta-analysis of clinical trials has shown that adjunctive therapy with α2-receptor antagonists improves negative symptoms in patients with schizophrenia.[3] this compound's high selectivity suggests it could achieve this benefit with a more favorable side-effect profile. The logical pathway from molecular action to clinical benefit is a compelling basis for its development.

Preclinical Evidence

Preclinical studies have robustly characterized this compound's activity in vitro and in vivo.

In Vitro Studies

In vitro pharmacology studies using isolated tissue preparations have confirmed that this compound is a reversible, competitive antagonist of α2-adrenoceptors.[10][11] In the rat vas deferens and guinea-pig ileum, it potently antagonized the inhibitory effects of the α2-agonist UK-14304.[10][11][13] Conversely, its antagonism of the α1-agonist phenylephrine (B352888) was significantly weaker, establishing a high selectivity ratio of over 2500-fold for α2 vs. α1 receptors.[10][13]

In Vivo Animal Models

In vivo studies in multiple species have demonstrated this compound's central α2-adrenoceptor antagonist activity following oral administration. It effectively and dose-dependently prevented the physiological effects (e.g., hypothermia, sedation, motor impairment, antinociception) induced by potent α2-agonists like clonidine (B47849) and UK-14304.[10][12]

Table 2: In Vivo Pharmacological Activity of this compound in Animal Models

| Species | Model | Agonist | Effect Measured | ED50 / Effective Dose | Route | Reference |

|---|---|---|---|---|---|---|

| Mouse | Clonidine-Induced Hypothermia | Clonidine | Antagonism of hypothermia | 0.2-3.0 mg/kg | p.o. | [10][11] |

| Mouse | Clonidine-Induced Antinociception | Clonidine | Antagonism of antinociception | 0.2-3.0 mg/kg | p.o. | [10][11] |

| Rat | UK-14304-Induced Hypothermia | UK-14304 | Antagonism of hypothermia | 1.4 mg/kg | p.o. | [10][13] |

| 0.5 mg/kg | i.v. | [10][13] | ||||

| Rat | UK-14304-Induced Motor Impairment | UK-14304 | Antagonism of rotarod impairment | 1.1 mg/kg | p.o. | [10][13] |

| 1.3 mg/kg | i.v. | [10][13] |

| Dog | UK-14304-Induced Sedation & Bradycardia| UK-14304 | Antagonism of effects | 0.67-6 mg/kg | p.o. |[10][11] |

Experimental Protocols

The following sections provide an overview of the key methodologies used to establish the pharmacological profile of this compound.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for various neurotransmitter receptors. Methodology:

-

Tissue Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a suitable buffer. Cell membranes are isolated by centrifugation and resuspended.

-

Competitive Binding: Membrane preparations are incubated with a specific radioligand (e.g., [3H]-idazoxan for I2-imidazoline sites, [3H]-RX821002 for α2-adrenoceptors) at a fixed concentration.[15]

-

Displacement: A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand for binding sites.

-

Separation & Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of specific radioligand binding (IC50) is calculated. This is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Isolated Tissue Functional Assays

Objective: To assess the functional antagonist activity of this compound at α1 and α2 adrenoceptors. Methodology (Rat Vas Deferens for α2-activity):

-

Tissue Preparation: The vas deferens is isolated from a male rat and mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated. The tissue is subjected to electrical field stimulation to induce contractions via norepinephrine release.

-

Agonist Effect: An α2-agonist (e.g., UK-14304) is added to the bath, which inhibits neurotransmitter release and thus reduces the contractile response to stimulation. A cumulative concentration-response curve is generated.

-

Antagonism: The tissue is washed and then incubated with a fixed concentration of this compound for a set period.

-

Curve Shift: The agonist concentration-response curve is repeated in the presence of this compound. A competitive antagonist will cause a parallel rightward shift in the curve.

-

Data Analysis: The magnitude of the shift is used to calculate the pKB value, a measure of the antagonist's potency.[10][11]

In Vivo Agonist Challenge Models

Objective: To confirm central α2-adrenoceptor antagonism after systemic administration.

Methodology (UK-14304-Induced Hypothermia in Rats):

-

Animal Preparation: Rats are housed individually and their baseline core body temperature is recorded.

-

Dosing: Animals are pre-treated with either vehicle or varying doses of this compound via the desired route (e.g., oral, p.o.).

-

Agonist Challenge: After a specified pre-treatment time (e.g., 60 minutes), all animals receive a standardized dose of the α2-agonist UK-14304, which reliably induces hypothermia.

-

Measurement: Core body temperature is monitored at regular intervals for several hours.

-

Data Analysis: The ability of this compound to dose-dependently prevent or reverse the agonist-induced drop in temperature is quantified. The dose that produces 50% of the maximal antagonist effect is determined as the ED50.[10][13]

Conclusion and Future Directions

This compound is a potent, selective, and orally bioavailable α2-adrenoceptor antagonist with a well-defined mechanism of action. Its ability to enhance cortical norepinephrine, dopamine, and acetylcholine release provides a strong rationale for its investigation as a treatment for the negative and cognitive symptoms of schizophrenia.[1][12] The preclinical data robustly support its target engagement and functional antagonist activity in vivo.

The next critical step is the clinical evaluation of this compound as an adjunctive therapy in patients with schizophrenia who exhibit prominent negative or cognitive symptoms. Well-designed, placebo-controlled clinical trials will be necessary to determine its efficacy and safety in this patient population. Key areas for investigation should include its effects on specific cognitive domains (e.g., working memory, executive function) and its potential to improve overall functional outcomes. Given its high selectivity, this compound may offer a significant advantage by providing targeted therapeutic benefits without the off-target side effects that have limited other agents. The development of this compound represents a promising, mechanistically novel approach to addressing a major unmet need in the treatment of schizophrenia.

References

- 1. This compound: A Comprehensive Review of its Discovery, Adrenergic and CNS Activity and Treatment of Cognitive Dysfunction in Central Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A Comprehensive Review of its Discovery, Adrenergic a...: Ingenta Connect [ingentaconnect.com]

- 3. Alpha-2 receptor antagonist add-on therapy in the treatment of schizophrenia; a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. α2-Adrenoceptors are targets for antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antipsychotic Agents and Their Use in Schizophrenia | Clinical Gate [clinicalgate.com]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 7. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Agonist and antagonist actions of yohimbine as compared to this compound at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacology of this compound: a selective alpha 2-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. medchemexpress.cn [medchemexpress.cn]

- 14. Effects of idazoxan on dopamine release in the prefrontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluparoxan: A Novel Modulator of Synaptic Plasticity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and cognitive function. Fluparoxan, a highly selective and potent α2-adrenoceptor antagonist, has emerged as a promising agent with the potential to modulate synaptic plasticity. By blocking presynaptic α2-adrenergic autoreceptors, this compound increases the synaptic availability of key neurotransmitters—norepinephrine (B1679862), dopamine, and acetylcholine (B1216132)—all of which are critically involved in the regulation of long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory. This technical guide provides a comprehensive overview of the theoretical framework and existing evidence supporting the role of this compound in modulating synaptic plasticity. We will delve into the molecular signaling pathways, present quantitative data from studies on analogous compounds, and provide detailed experimental protocols for investigating the effects of this compound on synaptic plasticity.

Introduction to this compound and Synaptic Plasticity

This compound is a selective antagonist of α2-adrenergic receptors.[1] This antagonism leads to an increased release of norepinephrine, dopamine, and acetylcholine in various brain regions.[2] Synaptic plasticity, particularly LTP, is a persistent strengthening of synapses that is widely considered a primary mechanism for memory formation.[3] The modulation of synaptic plasticity by neurotransmitters is a well-established concept. Norepinephrine, acting through β-adrenergic receptors, has been shown to enhance the maintenance of LTP.[4] Dopamine is a crucial modulator of both LTP and LTD,[5] while acetylcholine can potentiate the function of N-methyl-D-aspartate (NMDA) receptors, a key step in LTP induction. Given this compound's ability to augment the levels of these neurotransmitters, it is hypothesized to be a significant modulator of synaptic plasticity.

The Role of α2-Adrenoceptor Antagonism in Synaptic Plasticity

The primary mechanism by which this compound is proposed to influence synaptic plasticity is through the blockade of presynaptic α2-adrenoceptors. These receptors act as autoreceptors, providing negative feedback to inhibit further neurotransmitter release. By antagonizing these receptors, this compound disinhibits the release of norepinephrine, leading to increased synaptic concentrations. This elevated norepinephrine can then act on postsynaptic β-adrenergic receptors to facilitate the induction and maintenance of LTP.

While direct evidence for this compound's effect on LTP is still emerging, studies on other selective α2-adrenoceptor antagonists provide strong support for this hypothesis. For instance, the α2-adrenoceptor antagonist idazoxan (B1206943) has been demonstrated to enhance LTP in the hippocampo-prefrontal cortical pathway in freely moving rats.

Data Presentation: Quantitative Effects of α2-Adrenoceptor Antagonists on Long-Term Potentiation

The following table summarizes quantitative data from a key study investigating the effect of the α2-adrenoceptor antagonist idazoxan on LTP. This data serves as a proxy to illustrate the potential quantitative effects of this compound.

| Treatment Group | Time Post-HFS (min) | Mean PSP Amplitude (% of Baseline ± SEM) |

| Saline | 30 | ~120% |

| Saline | 60 | ~115% |

| Saline | 90 | ~110% |

| Idazoxan (4 mg/kg) | 30 | ~160% |

| Idazoxan (4 mg/kg) | 60 | ~150% |

| Idazoxan (4 mg/kg) | 90 | ~145% |

HFS: High-Frequency Stimulation; PSP: Post-Synaptic Potential; SEM: Standard Error of the Mean. Data is estimated from graphical representations in the cited literature and is intended for illustrative purposes.

Signaling Pathways Modulated by this compound

The neuromodulatory effects of this compound on synaptic plasticity are mediated through a cascade of intracellular signaling pathways. The increased availability of norepinephrine, dopamine, and acetylcholine initiates these cascades, converging on downstream effectors that regulate synaptic strength.

Figure 1: Proposed signaling pathway for this compound-mediated modulation of synaptic plasticity.

Experimental Protocols

Hippocampal Slice Electrophysiology for Long-Term Potentiation (LTP) Recording

This protocol outlines the procedure for preparing acute hippocampal slices and recording LTP from the CA1 region.

Materials:

-

Adult Sprague-Dawley rat (200-250 g)

-

Ice-cold artificial cerebrospinal fluid (aCSF)

-

Vibratome

-

Recording chamber

-

Stimulating and recording electrodes

-

Amplifier and data acquisition system

Procedure:

-

Anesthetize the rat and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare 400 µm thick coronal or horizontal hippocampal slices using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

-

Place a single slice in the recording chamber, continuously perfused with oxygenated aCSF at 32-34°C.

-

Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.

-

Apply this compound (or vehicle control) to the perfusing aCSF at the desired concentration.

-

After a stable baseline is re-established, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, delivered 20 seconds apart).

-

Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation.

Figure 2: Experimental workflow for LTP recording in hippocampal slices.

Western Blotting for Synaptic Plasticity-Related Proteins

This protocol describes the detection of key proteins involved in synaptic plasticity, such as Postsynaptic Density Protein 95 (PSD-95) and phosphorylated cAMP response element-binding protein (p-CREB), in hippocampal tissue following treatment.

Materials:

-

Hippocampal tissue from treated and control animals

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-PSD-95, anti-p-CREB, anti-CREB, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Homogenize hippocampal tissue in ice-cold lysis buffer.

-

Centrifuge the lysate and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., actin).

Conclusion and Future Directions

The available evidence strongly suggests that this compound, through its action as a selective α2-adrenoceptor antagonist, has the potential to be a potent modulator of synaptic plasticity. By increasing the synaptic availability of norepinephrine, dopamine, and acetylcholine, this compound can likely facilitate the molecular mechanisms underlying LTP. While direct experimental evidence for this compound's effects on synaptic plasticity is currently lacking, the data from studies on analogous α2-adrenoceptor antagonists provide a solid foundation for this hypothesis.

Future research should focus on directly investigating the effects of this compound on LTP and LTD in various brain regions, particularly the hippocampus and prefrontal cortex. Elucidating the precise downstream signaling pathways activated by this compound and quantifying its impact on the expression of key synaptic proteins will be crucial for a comprehensive understanding of its role in cognitive function. Such studies will not only validate the therapeutic potential of this compound for cognitive disorders but also provide valuable insights into the intricate interplay between neurotransmitter systems and synaptic plasticity.

References

- 1. wikiwand.com [wikiwand.com]

- 2. This compound: A Comprehensive Review of its Discovery, Adrenergic and CNS Activity and Treatment of Cognitive Dysfunction in Central Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Selective phosphorylation of nuclear CREB by fluoxetine is linked to activation of CaM kinase IV and MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of Fluparoxan in Neurodevelopmental Disorders: A Preclinical Research Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodevelopmental disorders (NDDs), including Autism Spectrum Disorder (ASD) and Fragile X Syndrome (FXS), are characterized by complex alterations in neural circuitry and neurotransmitter systems. The noradrenergic system, a key regulator of attention, arousal, and social behavior, is increasingly implicated in the pathophysiology of NDDs. Fluparoxan, a potent and highly selective α2-adrenergic receptor antagonist, presents a compelling, yet underexplored, therapeutic candidate. Originally developed as an antidepressant, its mechanism of action—enhancing norepinephrine (B1679862) release by blocking presynaptic autoreceptors—holds significant promise for ameliorating core and associated symptoms of NDDs. This whitepaper provides a comprehensive overview of the existing preclinical data on this compound, establishes a strong rationale for its investigation in NDDs, and outlines a detailed framework of experimental protocols to guide future early-stage research.

Introduction: The Noradrenergic System and Neurodevelopmental Disorders

The noradrenergic system, originating from the locus coeruleus, projects throughout the brain and plays a critical role in modulating cognitive functions and behaviors that are often disrupted in NDDs. Dysregulation of norepinephrine (NE) signaling has been linked to deficits in social interaction, attention, and executive function observed in individuals with ASD and other NDDs. Consequently, pharmacological agents that modulate noradrenergic activity are of significant interest.

α2-adrenergic receptors are G-protein coupled receptors that act as presynaptic autoreceptors, inhibiting the release of NE. Antagonists of these receptors, such as this compound, block this negative feedback loop, leading to increased synaptic concentrations of NE. This enhancement of noradrenergic tone in key brain regions, such as the prefrontal cortex, is hypothesized to improve cognitive and social deficits.

This compound: Pharmacological Profile

This compound (developmental code name GR50360A) is distinguished by its high potency and selectivity for α2-adrenergic receptors over α1-adrenergic receptors. This selectivity is crucial for minimizing off-target effects and providing a more focused therapeutic action.

Quantitative Pharmacodynamic and Pharmacokinetic Data

The following tables summarize the key quantitative data for this compound based on available preclinical and early clinical research.

| Parameter | Species | Value | Reference(s) |

| Binding Affinity (pKB) | Rat (vas deferens) | 7.87 | [1] |

| Guinea-pig (ileum) | 7.89 | [1] | |

| Selectivity (α2 vs. α1) | Rat | >2500-fold | [1] |

| Oral Bioavailability | Rat | 100% | [2] |

| Human | 85% (tablet) | [2][3] | |

| Elimination Half-life | Human | 6 hours | [2][3] |

| Protein Binding | Rat | 81-92% | [2] |

| Human | 95% | [2] |

Table 1: Pharmacodynamic and Pharmacokinetic Properties of this compound.

| In Vivo Model | Species | Effect | Dosage | Reference(s) |

| Clonidine-induced hypothermia | Mouse | Antagonism | 0.2-3.0 mg/kg (p.o.) | [1] |

| UK-14304-induced hypothermia | Rat | Antagonism (ED50) | 1.4 mg/kg (p.o.) | [1] |

| UK-14304-induced rotarod impairment | Rat | Antagonism (ED50) | 1.1 mg/kg (p.o.) | [1] |

| UK-14304-induced sedation and bradycardia | Dog | Prevention | 0.67-6 mg/kg (p.o.) | [1] |

Table 2: In Vivo Preclinical Efficacy of this compound.

Proposed Signaling Pathway and Mechanism of Action in NDDs

This compound's primary mechanism of action is the blockade of presynaptic α2-adrenergic autoreceptors on noradrenergic neurons. This disinhibition leads to an increased firing rate of these neurons and consequently, enhanced release of norepinephrine into the synaptic cleft. In brain regions critical for executive function and social cognition, such as the prefrontal cortex, this increased noradrenergic tone is expected to modulate neuronal activity and improve network function.

Caption: Proposed mechanism of this compound in enhancing noradrenergic neurotransmission.

Proposed Experimental Protocols for Preclinical Evaluation in NDD Models

To date, no studies have directly investigated this compound in animal models of neurodevelopmental disorders. The following protocols are proposed as a comprehensive framework for the initial preclinical evaluation of this compound in this context.

Animal Models

-

BTBR T+ Itpr3tf/J (BTBR) Mice: An inbred mouse strain that exhibits a robust phenotype of autism-like behaviors, including social deficits and repetitive behaviors.

-

Fmr1 Knockout (KO) Mice: A genetic model of Fragile X Syndrome that recapitulates many of the behavioral and neurological features of the human condition.

Behavioral Assays

-

Objective: To assess general locomotor activity and anxiety-like behavior.

-

Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape. The arena is divided into a central zone and a peripheral zone.

-

Procedure:

-

Acclimate mice to the testing room for at least 30 minutes prior to testing.

-

Place a mouse in the center of the open field and allow it to explore freely for 10-15 minutes.

-

Record the session using an overhead video camera.

-

Clean the arena with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

-

-

Data Analysis: Automatically track and quantify parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency using video analysis software.

-

Objective: To evaluate social preference and social novelty.

-

Apparatus: A rectangular, three-chambered box with openings between the chambers.

-

Procedure:

-

Habituation: Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.

-

Sociability Phase: Place a novel mouse ("stranger 1") in a wire cage in one of the side chambers and an empty wire cage in the other. Place the test mouse back in the center chamber and allow it to explore for 10 minutes.

-

Social Novelty Phase: Introduce a new novel mouse ("stranger 2") into the previously empty cage. The test mouse is then allowed to explore for another 10 minutes, choosing between the familiar "stranger 1" and the novel "stranger 2".

-

-

Data Analysis: Measure the time spent in each chamber and the time spent sniffing each wire cage.

References

- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

Methodological & Application

Application Notes and Protocols for Fluparoxan Dosage in In-Vivo Rodent Studies

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of fluparoxan in in-vivo rodent studies. This compound is a potent and selective α2-adrenoceptor antagonist, and understanding its appropriate dosage and administration is critical for obtaining reliable and reproducible experimental results.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound used in in-vivo studies in mice and rats. These tables provide a starting point for dose selection in novel experimental paradigms.

Table 1: this compound Dosage in Mice

| Species/Strain | Route of Administration | Dosage Range | Experimental Model | Observed Effect | Citation |

| Conscious Mouse | Oral (p.o.) | 0.2 - 3.0 mg/kg | Antagonism of clonidine-induced hypothermia and antinociception | Effective in preventing the effects of clonidine (B47849). | [1][2] |

Table 2: this compound Dosage in Rats

| Species/Strain | Route of Administration | Dosage (ED50) | Experimental Model | Observed Effect | Citation |

| Rat | Oral (p.o.) | 1.4 mg/kg | Antagonism of UK-14304-induced hypothermia | Antagonized the hypothermic effects of the α2-adrenoceptor agonist UK-14304. | [1][2] |

| Rat | Intravenous (i.v.) | 0.5 mg/kg | Antagonism of UK-14304-induced hypothermia | Antagonized the hypothermic effects of the α2-adrenoceptor agonist UK-14304. | [1][2] |

| Rat | Oral (p.o.) | 1.1 mg/kg | Antagonism of rotarod impairment | Antagonized the motor impairment effects of the α2-adrenoceptor agonist UK-14304. | [1][2] |

| Rat | Intravenous (i.v.) | 1.3 mg/kg | Antagonism of rotarod impairment | Antagonized the motor impairment effects of the α2-adrenoceptor agonist UK-14304. | [1][2] |

| Rat | Oral (p.o.), twice daily | 12 mg/kg for 6 days | Chronic study of β-adrenoceptor down-regulation | Reduced the density of brain [3H]-dihydroalprenolol binding sites by 26%. | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its use in in-vivo rodent studies.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in rodents. These protocols are based on the available literature and general best practices for in-vivo rodent research.

Protocol 1: Antagonism of α2-Adrenoceptor Agonist-Induced Hypothermia

Objective: To assess the ability of this compound to antagonize the hypothermic effects of an α2-adrenoceptor agonist like clonidine or UK-14304.

Materials:

-

This compound hydrochloride

-

α2-adrenoceptor agonist (e.g., clonidine hydrochloride or UK-14304)

-

Vehicle (e.g., sterile saline, distilled water, or 0.5% carboxymethylcellulose)

-

Rodents (mice or rats)

-

Rectal thermometer

-

Animal scale

-

Syringes and needles appropriate for the chosen route of administration

Procedure:

-

Animal Preparation:

-

Allow animals to acclimatize to the housing facility for at least one week before the experiment.

-

House animals in a temperature-controlled room (e.g., 22 ± 2°C).

-

On the day of the experiment, allow animals to habituate to the testing room for at least 1 hour.

-

-

Drug Preparation:

-

Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the animals.

-

Prepare a stock solution of the α2-adrenoceptor agonist in a suitable vehicle (typically sterile saline).

-

-

Experimental Groups:

-

Group 1: Vehicle (for this compound) + Vehicle (for agonist)

-

Group 2: Vehicle (for this compound) + Agonist

-

Group 3: this compound + Agonist

-

Additional groups with varying doses of this compound can be included to determine an ED50.

-

-

Procedure:

-

Record the baseline rectal temperature of each animal.

-

Administer this compound or its vehicle via the chosen route (e.g., oral gavage or intravenous injection).

-

After a predetermined pretreatment time (e.g., 30-60 minutes for oral administration, shorter for intravenous), administer the α2-adrenoceptor agonist or its vehicle.

-

Measure rectal temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the agonist administration.

-

-

Data Analysis:

-

Calculate the change in body temperature from baseline for each animal at each time point.

-

Compare the temperature changes between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

If multiple doses of this compound were used, an ED50 value can be calculated using regression analysis.

-

Protocol 2: Antagonism of Rotarod Impairment

Objective: To evaluate the effectiveness of this compound in preventing the motor coordination impairment induced by an α2-adrenoceptor agonist.

Materials:

-

This compound hydrochloride

-

α2-adrenoceptor agonist (e.g., UK-14304)

-

Vehicle

-

Rats

-

Rotarod apparatus

-

Animal scale

-

Syringes and needles

Procedure:

-

Animal Training:

-

In the days leading up to the experiment, train the rats on the rotarod apparatus. This typically involves placing the animals on the rotating rod at a low, constant speed and gradually increasing the speed.

-

Training sessions should be repeated until the animals can consistently remain on the rod for a predetermined duration (e.g., 120 seconds).

-

-

Drug Preparation:

-

Prepare drug solutions as described in Protocol 1.

-

-

Experimental Groups:

-

Similar to Protocol 1, include vehicle controls, an agonist-only group, and one or more this compound-plus-agonist groups.

-

-

Procedure:

-

On the day of the experiment, record a baseline rotarod performance for each trained animal.

-

Administer this compound or its vehicle.

-

After the appropriate pretreatment time, administer the α2-adrenoceptor agonist or its vehicle.

-

At the time of expected peak effect of the agonist, place the animal on the rotarod and measure the latency to fall (the time the animal remains on the rotating rod). A cut-off time should be set (e.g., 180 seconds).

-

-

Data Analysis:

-

Compare the latency to fall between the different treatment groups using statistical methods such as ANOVA.

-

An ED50 for this compound's antagonism of the motor impairment can be calculated if a dose-response study is conducted.

-

General Administration Protocols for Rodents

The following are general guidelines for common routes of administration in mice and rats.[3][4][5]

Oral Gavage (p.o.):

-

Purpose: To deliver a precise dose of a substance directly into the stomach.

-

Equipment: A flexible or rigid gavage needle attached to a syringe. The size of the needle depends on the size of the animal.

-

Procedure: Gently restrain the animal. Pass the gavage needle over the tongue and into the esophagus. Ensure the needle has not entered the trachea before slowly administering the substance.

-

Recommended Volumes:

-

Mouse: Up to 10 ml/kg

-

Rat: Up to 5 ml/kg[4]

-

Intravenous Injection (i.v.):

-

Purpose: To administer a substance directly into the bloodstream for rapid effect.

-

Common Sites: Lateral tail vein in both mice and rats.

-

Procedure: The animal is typically placed in a restrainer to immobilize the tail. The tail may be warmed to dilate the veins. A small gauge needle (e.g., 27-30G) is used to cannulate the vein, and the substance is injected slowly.

-

Recommended Volumes:

-

Mouse: Bolus of up to 5 ml/kg[4]

-

Rat: Bolus of up to 5 ml/kg

-

Intraperitoneal Injection (i.p.):

-

Purpose: Administration into the peritoneal cavity, where the substance is absorbed into circulation.

-

Procedure: The animal is restrained, and the injection is given in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. It is important to aspirate before injecting to ensure a vessel or organ has not been punctured.[3]

-

Recommended Volumes:

-

Mouse: Up to 10 ml/kg

-

Rat: Up to 10 ml/kg

-

Disclaimer: These protocols are intended as a guide. Researchers should adapt them to their specific experimental needs and ensure all procedures are approved by their institution's Animal Care and Use Committee.

References